molecular formula C11H13Cl2NO2 B11164205 N-(2,4-dichlorophenyl)-3-ethoxypropanamide

N-(2,4-dichlorophenyl)-3-ethoxypropanamide

Cat. No.: B11164205
M. Wt: 262.13 g/mol
InChI Key: HSZDKQKHHCNHEA-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-3-ethoxypropanamide: is an organic compound characterized by the presence of a dichlorophenyl group attached to an ethoxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorophenyl)-3-ethoxypropanamide typically involves the reaction of 2,4-dichloroaniline with ethyl 3-bromopropionate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 2,4-dichloroaniline attacks the carbonyl carbon of ethyl 3-bromopropionate, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dichlorophenyl)-3-ethoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2,4-dichlorophenyl)-3-ethoxypropanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its structure allows it to interact with various biological targets, making it useful in biochemical assays.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-3-ethoxypropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison: N-(2,4-dichlorophenyl)-3-ethoxypropanamide is unique due to its ethoxypropanamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications.

Properties

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-3-ethoxypropanamide

InChI

InChI=1S/C11H13Cl2NO2/c1-2-16-6-5-11(15)14-10-4-3-8(12)7-9(10)13/h3-4,7H,2,5-6H2,1H3,(H,14,15)

InChI Key

HSZDKQKHHCNHEA-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)NC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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